Ethyl 6-(methylsulfonyl)nicotinate
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Overview
Description
Ethyl 6-(methylsulfonyl)nicotinate is a chemical compound with the molecular formula C10H13NO4S It is a derivative of nicotinic acid, featuring an ethyl ester group and a methylsulfonyl substituent on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(methylsulfonyl)nicotinate typically involves the esterification of 6-(methylsulfonyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the nicotinic acid ring can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 6-(methylsulfonyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl nicotinate: Lacks the methylsulfonyl group.
6-Methyl nicotinate: Similar but without the sulfonyl group.
Uniqueness
Ethyl 6-(methylsulfonyl)nicotinate is unique due to the presence of both the ethyl ester and methylsulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 6-methylsulfonylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-3-14-9(11)7-4-5-8(10-6-7)15(2,12)13/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLREMARFDHFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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